molecular formula C12H12FNO3 B2600952 N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide CAS No. 1644461-62-0

N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide

Cat. No.: B2600952
CAS No.: 1644461-62-0
M. Wt: 237.23
InChI Key: GTYCSBAKVDLABM-UHFFFAOYSA-N
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Description

N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluorinated benzodioxin ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the benzodioxin ring, which can be achieved through the reaction of catechol with appropriate fluorinated reagents under acidic conditions.

    Attachment of the Prop-2-enamide Group: The next step involves the introduction of the prop-2-enamide group. This can be done by reacting the benzodioxin intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxin derivatives.

Scientific Research Applications

N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride
  • 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetic acid
  • N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide

Uniqueness

N-[(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]prop-2-enamide is unique due to its combination of a fluorinated benzodioxin ring and a prop-2-enamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-2-11(15)14-5-8-3-10(13)4-9-6-16-7-17-12(8)9/h2-4H,1,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYCSBAKVDLABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC2=C1OCOC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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